![molecular formula C18H29N5O2 B5618425 2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5618425.png)

2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

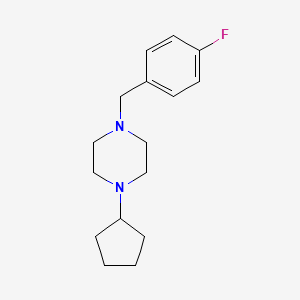

Spirocyclic compounds, including diazaspiro[4.5]decanones, are of significant interest in medicinal chemistry due to their unique structural features and biological activities. These compounds are characterized by their spirocyclic structure, where a cyclic moiety is connected to another ring at a single atom, creating a spiro junction. This structural feature imparts a three-dimensional architecture favorable for interacting with biological targets.

Synthesis Analysis

The synthesis of spirocyclic compounds typically involves multi-step chemical reactions. For instance, a study on the synthesis of 1-phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one detailed a multi-step pathway starting from 2-nitroaniline, involving FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS spectral analysis for structure characterization (Guillon et al., 2020).

Molecular Structure Analysis

The structural analysis of diazaspiro[4.5]decanone derivatives is crucial for understanding their chemical and biological properties. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are commonly employed. These methods provide detailed information about the molecular skeleton, stereochemistry, and electronic properties of the compounds.

Chemical Reactions and Properties

Spirocyclic compounds undergo various chemical reactions, including cycloadditions, Friedel-Crafts alkylations, and condensation reactions. The unique reactivity of these compounds is attributed to the strain induced by the spirocyclic structure and the presence of functional groups attached to the spiro center. For example, the synthesis of 1-substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones and 2-azaspiro[4.5]deca-1,6,9-triene-8-ones involved a three-component condensation, highlighting the versatility of spirocyclic compounds in organic synthesis (Glushkov et al., 2010).

properties

IUPAC Name |

2-(2-methylpropyl)-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-13(2)11-23-12-18(10-17(23)25)6-8-22(9-7-18)16(24)5-4-15-19-14(3)20-21-15/h13H,4-12H2,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBIIOXNXJTZRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)CCC(=O)N2CCC3(CC2)CC(=O)N(C3)CC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isobutyl-8-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-[(3-methylbenzyl)thio]acetamide](/img/structure/B5618344.png)

![2,3-dimethyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-1H-indole](/img/structure/B5618346.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5618354.png)

![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-[(1-morpholin-4-ylcyclohexyl)methyl]piperidin-4-amine](/img/structure/B5618361.png)

![{3-(3-methyl-2-buten-1-yl)-1-[(4-methyl-5-pyrimidinyl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5618379.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5618396.png)

![4-(3-fluorobenzyl)-3-{2-oxo-2-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]ethyl}-2-piperazinone](/img/structure/B5618410.png)

![8-(4-fluorophenyl)-4,7-dimethyl-N-(2-methylphenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5618419.png)

![methyl 4-[(3-bromobenzoyl)amino]benzoate](/img/structure/B5618428.png)

![(3R*,5S*)-N-[2-(2-ethoxyphenyl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5618431.png)